molecular formula C24H18FNO5 B12459995 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12459995
M. Wt: 419.4 g/mol
InChI Key: ZXDKABSUMMRFPJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an oxoethyl group, and a benzoate ester linked to a hexahydroisoindole structure. Its unique chemical structure makes it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps, typically starting with the preparation of the individual components followed by their coupling. Common synthetic routes include:

    Preparation of the Fluorophenyl Component: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorobenzene and appropriate electrophiles.

    Formation of the Oxoethyl Group: This can be achieved through oxidation reactions of ethyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Synthesis of the Hexahydroisoindole Structure: This involves cyclization reactions of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves esterification reactions to link the benzoate ester to the hexahydroisoindole structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The oxoethyl group can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxoethyl and benzoate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:

    2-(4-chlorophenyl)-2-oxoethyl benzoate: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-methylphenyl)-2-oxoethyl benzoate: Similar structure but with a methyl group instead of fluorine.

    2-(4-nitrophenyl)-2-oxoethyl benzoate: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C24H18FNO5/c25-17-8-6-13(7-9-17)19(27)12-31-24(30)16-2-1-3-18(11-16)26-22(28)20-14-4-5-15(10-14)21(20)23(26)29/h1-9,11,14-15,20-21H,10,12H2

InChI Key

ZXDKABSUMMRFPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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